3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
Description
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C9H14N4O/c10-8-3-5-13(12-8)6-4-9(14)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H2,10,12)(H,11,14) |
InChI Key |
AURJZDXMUMYKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be compared with other similar compounds, such as:
2-(3-amino-1H-pyrazol-1-yl)acetic acid: This compound has a similar pyrazole structure but differs in the side chain, which affects its reactivity and applications.
3-(3-Amino-pyrazol-1-yl)-propan-1-ol: This compound has a hydroxyl group instead of the cyclopropyl group, leading to different chemical properties and uses.
3-((3-Amino-1H-pyrazol-1-yl)methyl)benzoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide, with the CAS number 1247465-57-1, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. The focus of this article is to review its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1247465-57-1 |
The biological activity of pyrazole derivatives, including this compound, often involves interactions with various molecular targets:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes such as cyclooxygenases and kinases (e.g., p38 MAP kinase) which play crucial roles in inflammatory pathways and cellular signaling.
- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Biological Activities
Recent studies have reported various biological activities associated with pyrazole derivatives:
Antiinflammatory Activity
Research has demonstrated that compounds containing the pyrazole moiety can act as selective inhibitors of p38 MAP kinase, which is involved in inflammatory responses. For instance, a study highlighted the development of a series of pyrazole-based compounds that showed significant inhibition of p38 MAP kinase, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored in several studies. For example, a review noted that pyrazoles exhibit activity against a range of bacterial strains, possibly through mechanisms such as enzyme inhibition and disruption of nucleic acid synthesis .
Anticancer Activity
A notable aspect of the biological activity of this compound is its potential anticancer properties. Research indicates that certain pyrazole derivatives can selectively induce apoptosis in tumor cells by targeting specific signaling pathways .
Case Studies
Several case studies have examined the biological activity of pyrazoles:
- Inhibition of p38 MAP Kinase : A study showed the synthesis and evaluation of various pyrazole compounds for their ability to inhibit p38 MAP kinase. The results indicated that modifications to the pyrazole structure could enhance selectivity and potency against this enzyme .
- Antimicrobial Testing : A systematic evaluation was conducted on a series of pyrazole derivatives against common pathogens. The findings revealed varying degrees of antibacterial activity, with some compounds demonstrating significant inhibition against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
